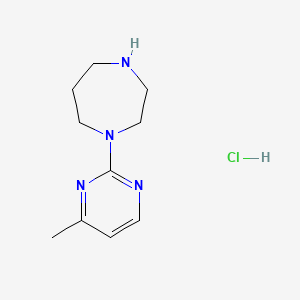

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride

Description

Properties

IUPAC Name |

1-(4-methylpyrimidin-2-yl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14;/h3,5,11H,2,4,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZSRVVGXRQXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by a diazepane ring fused with a pyrimidine moiety, this compound's unique structure may influence its interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C_{10}H_{13}ClN_4

- Molecular Weight : Approximately 232.69 g/mol

- Structure : The compound features a pyrimidine ring substituted at the 4-position with a methyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Studies have shown that compounds with similar structures can modulate receptor activity, potentially influencing signaling pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of diazepane compounds can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential efficacy in cancer treatment .

- Kinase Inhibition : The compound may interact with specific kinases involved in cell signaling pathways. For example, structural analogs have demonstrated selectivity for cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle .

- Antiviral Activity : Some studies have explored the antiviral properties of pyrimidine derivatives. Compounds similar to this compound have shown promise against viruses such as Chikungunya virus (CHIKV) .

Data Tables

| Biological Activity | IC50 Values (µM) | Target/Cell Line |

|---|---|---|

| Anticancer (MCF-7) | 0.36 - 0.86 | Breast Cancer |

| CDK9 Inhibition | ~12 | Cyclin-dependent Kinase |

| Antiviral (CHIKV) | >61 Selectivity Index | Chikungunya Virus |

Case Studies

- Anticancer Activity : In vitro studies on analogs of this compound revealed significant cytotoxic effects on MCF-7 breast cancer cells, with apoptosis induction confirmed through flow cytometry assays. The mechanism involved upregulation of p53 and caspase activation .

- Kinase Selectivity : A series of modified diazepane compounds were evaluated for their selectivity towards CDK9 over CDK2. The most selective compounds exhibited over 100-fold selectivity, suggesting that structural modifications can enhance therapeutic profiles .

- Antiviral Properties : A study identified several pyrimidine-based compounds as potent inhibitors of CHIKV, demonstrating the potential of these structures in developing antiviral therapies .

Scientific Research Applications

Dermatological Research

Application Summary: The compound is being investigated for its efficacy in treating skin conditions such as psoriasis and eczema.

Methods of Application: Topical formulations containing 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride are applied in clinical trials to evaluate their effectiveness in reducing inflammation and alleviating symptoms associated with chronic skin conditions.

Results: Clinical trials have reported positive outcomes, indicating that the compound effectively reduces inflammation and improves skin health in patients with chronic dermatological conditions .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Research has indicated that derivatives of similar diazepane structures can induce apoptosis in cancer cell lines through the activation of specific caspase pathways. Further investigation is required to elucidate the specific mechanisms by which this compound may exert its anticancer effects .

Anti-inflammatory Effects

Research into related compounds has shown significant anti-inflammatory properties, particularly in reducing pro-inflammatory cytokines in vitro. The inhibition of NF-kB signaling pathways has been identified as a critical mechanism for this activity, suggesting potential applications for this compound in treating inflammatory disorders .

Case Studies

Study 1: Clinical Trials on Dermatological Applications

A series of clinical trials conducted on patients with psoriasis showed that topical formulations containing this compound led to significant reductions in symptom severity and improved quality of life metrics.

Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound induced apoptosis in breast cancer cells. Further research is ongoing to determine its effectiveness against other cancer types and elucidate the underlying mechanisms.

Comparison with Similar Compounds

Structural and Functional Insights:

- Electron-donating groups (e.g., 4-methyl in the target compound, 6-methoxy in ) may improve hydrogen bonding capacity, influencing target binding .

- Biological Relevance :

- Synthesis and Purification :

- Most analogs are synthesized via nucleophilic substitution between halopyrimidines and diazepane precursors, followed by chromatography (e.g., alumina column with CHCl3/MeOH eluent) .

Preparation Methods

Amide Coupling Approach

A widely used method involves coupling tert-butyl 1,4-diazepane-1-carboxylate with pyrimidine derivatives bearing carboxylic acid functionalities or related activated intermediates. For example, the use of 5-chloronicotinic acid with coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) base in DMF solvent has been reported to yield Boc-protected amide intermediates with high efficiency (up to 98% yield).

Reductive Amination

Reductive amination is another key step to attach the pyrimidinyl group to the diazepane nitrogen. The Boc-protected diazepane intermediate is reacted with aldehydes bearing the pyrimidine ring in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent and DIPEA as base, typically in dichloromethane or DMF solvent at room temperature overnight. This process selectively forms the C-N bond, yielding the desired substituted diazepane intermediate.

Deprotection and Salt Formation

After coupling, the Boc protecting group is removed by treatment with hydrochloric acid in dioxane (4 M HCl in dioxane), leading to the free amine hydrochloride salt. This step is crucial for obtaining the final hydrochloride form of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, which is more stable and suitable for further applications.

Alternative Synthetic Routes and Reaction Conditions

Direct Nucleophilic Substitution

A patent (WO2022122864A1) describes a process where 4-chloro-6-methyl-pyrimidine is reacted with diazepane derivatives in the presence of suitable bases such as triethylamine (TEA) and solvents like water containing 5% wt TPGS-750-M surfactant. The reaction is carried out at elevated temperatures (75–85 °C) to facilitate nucleophilic aromatic substitution, yielding the pyrimidinyl-substituted diazepane intermediate. This method allows for large-scale synthesis with simple product isolation by filtration.

Data Table Summarizing Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Diazepane + Boc anhydride, standard conditions | High | Protects amine for selective coupling |

| 2 | Amide Coupling | Boc-diazepane + 5-chloronicotinic acid, HATU, DIPEA, DMF, rt | 98 | Efficient coupling to form amide intermediate |

| 3 | Reductive Amination | Boc-diazepane + pyrimidine aldehyde, NaBH(OAc)3, DIPEA, DCM/DMF, rt overnight | High | Selective C-N bond formation |

| 4 | Boc Deprotection | HCl (4 M in dioxane), room temperature | Quantitative | Generates free amine hydrochloride salt |

| 5 | Nucleophilic Substitution (Alternative) | 4-chloro-6-methyl-pyrimidine + diazepane, TEA, Water + TPGS-750-M, 75–85 °C | High | Scalable, filtration isolation |

| 6 | Pyrimidine Bromination | 4-methylpyrimidine-2-amine + NBS, chloroform, rt, dark | 86–99 | Prepares brominated pyrimidine intermediates |

Research Findings and Considerations

- The use of HATU and DIPEA in amide coupling provides high yields and purity, facilitating downstream purification by preparative HPLC under basic conditions.

- Reductive amination with sodium triacetoxyborohydride is mild and selective, preventing over-reduction or side reactions.

- Boc deprotection with HCl in dioxane is a standard method yielding the hydrochloride salt directly, beneficial for pharmaceutical formulation.

- The alternative aqueous nucleophilic substitution method using TPGS-750-M surfactant enables greener synthesis with efficient product isolation, suitable for scale-up.

- Bromination of pyrimidine rings using NBS is well-established, providing key intermediates for further functionalization.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-methylpyrimidin-2-amine and 1,4-diazepane derivatives. A common approach uses isopropylamine as a catalyst in polar aprotic solvents (e.g., DMF) under reflux, followed by chromatography on aluminum oxide with chloroform/methanol (95:5) for purification . Yield optimization requires controlling stoichiometry, reaction time (~6–12 hours), and temperature (80–100°C). Purity validation involves HPLC (>95%) and NMR (e.g., δ 2.3 ppm for methylpyrimidine protons, δ 3.5–4.0 ppm for diazepane protons) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR identifies structural motifs (e.g., pyrimidine ring at δ 8.2–8.5 ppm, diazepane methylene groups at δ 1.8–2.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 237.1 for the free base) .

- IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N–H (3300 cm⁻¹) validate the diazepane-pyrimidine linkage .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (~8–15 mg/mL in water with gentle warming) but is poorly soluble in ethanol. For in vitro assays, DMSO is preferred (≥15 mg/mL). Solubility testing should use dynamic light scattering (DLS) to monitor aggregation in buffer systems (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

- Core Modifications : Replace the 4-methylpyrimidine group with other heterocycles (e.g., pyridine, isoquinoline) to assess binding affinity changes .

- Diazepane Conformation : Introduce bulky substituents (e.g., trifluoroacetyl) to probe steric effects on target engagement .

- Assay Design : Use kinase inhibition assays (e.g., ROCK or Aurora kinases) with IC50 determination via fluorescence polarization .

Q. What computational methods are suitable for predicting the electronic properties and binding modes of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study charge distribution (e.g., pyrimidine ring electron deficiency) .

- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., PDB: 2ETK) using AutoDock Vina, focusing on hydrogen bonds with conserved residues (e.g., Lys121 in ROCK) .

Q. How does the hydrochloride counterion influence stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (pH 1–10, 40°C) with LC-MS monitoring. The hydrochloride form shows stability at pH 4–6 but hydrolyzes at extremes (e.g., pyrimidine ring cleavage at pH <2) .

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~200°C, suggesting storage at –20°C under inert atmosphere .

Q. What crystallization challenges arise with this compound, and how can they be addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.